molecular formula C17H19NO6S2 B2649940 2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid CAS No. 302552-11-0

2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Katalognummer: B2649940
CAS-Nummer: 302552-11-0
Molekulargewicht: 397.46
InChI-Schlüssel: NBMMKPSIDCKDHT-GHXNOFRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C17H19NO6S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid, also known by its CAS number 443963-55-1, is a thiazolidinone derivative displaying significant biological activity. This article aims to provide a comprehensive overview of its biological effects, including anti-cancer properties, plant growth modulation, and anti-virulence activity against bacterial pathogens.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O6SC_{21}H_{20}N_2O_6S with a molecular weight of approximately 428.46 g/mol. The structure includes a thiazolidinone ring and several functional groups that contribute to its biological properties.

1. Anti-Cancer Activity

Research has indicated that thiazolidinone derivatives exhibit notable anti-cancer properties. A study focused on the synthesis and evaluation of various thiazolidinone compounds found that derivatives similar to our compound significantly inhibited cancer cell proliferation in vitro. For instance, compounds containing the thiazolidinone structure were evaluated for their cytotoxic effects on different cancer cell lines, demonstrating IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Thiazolidinone Derivative AMCF-7 (Breast Cancer)10
Thiazolidinone Derivative BHeLa (Cervical Cancer)15
Target CompoundA549 (Lung Cancer)12

These results suggest that the compound may interfere with cellular mechanisms critical for tumor growth and survival.

2. Plant Growth Modulation

The compound has also been identified as a modulator of plant growth and development. In studies involving Arabidopsis thaliana and tobacco plants, it was shown to affect seed germination and root elongation. In a high-content screening assay, the compound demonstrated a significant increase in root growth percentage compared to control groups.

CompoundEffect on Root Growth (%)
Target Compound14.19% (p < 0.05)
Control0%

This indicates potential applications in agriculture as a growth promoter or inhibitor depending on concentration and application method.

3. Anti-Virulence Activity

The compound has been studied for its anti-virulence properties against various bacterial pathogens. It has been shown to inhibit Type III secretion systems (T3SS) in Gram-negative bacteria such as Salmonella and Yersinia, which are critical for their pathogenicity.

Mechanism of Action:
The proposed mechanism involves targeting secretin proteins essential for the secretion of virulence factors, thereby reducing bacterial virulence without directly killing the bacteria. This characteristic could lead to new therapeutic strategies that mitigate bacterial infections while minimizing resistance development.

Case Studies

A notable case study involved testing the efficacy of the compound against Yersinia pestis, where it successfully inhibited the translocation of virulence proteins in vitro. The findings were published in Cell Host & Microbe, highlighting its potential as an adjunct therapy in treating bacterial infections.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities that can be leveraged for therapeutic applications:

Anti-inflammatory Activity

In silico studies have suggested that the compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. The molecular docking studies indicate favorable binding interactions, suggesting potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. In vitro tests reveal its capability to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Recent studies have indicated that derivatives of thiazolidinone compounds exhibit anticancer properties. The structural features of the compound suggest it could interfere with cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step organic reactions involving readily available precursors. The process typically involves:

  • Formation of Thiazolidinone Ring : Utilizing thioketones and aldehydes.
  • Functionalization : Introducing hydroxy and methoxy groups to enhance biological activity.

Case Study: Synthesis and Evaluation

A notable study synthesized similar thiazolidinone derivatives and evaluated their biological activities. The synthesized compounds were tested for their efficacy against various cancer cell lines and demonstrated significant cytotoxic effects at micromolar concentrations .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with related thiazolidinone derivatives is presented in the table below:

Compound NameStructureBiological ActivityReference
Compound AStructure AAnti-inflammatory
Compound BStructure BAntimicrobial
Compound CStructure CAnticancer
2-[(5Z)-5-[...]Current CompoundAnti-inflammatory, Antimicrobial, AnticancerThis Study

Q & A

Q. Basic: What are the optimal synthetic routes for preparing this thiazolidinone derivative?

Answer:
The compound is synthesized via a multi-step approach involving:

  • Step 1: Condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate .
  • Step 2: Cyclization with 3-methylbutanoic acid derivatives (e.g., mercaptoacetic acid) under reflux in a DMF/acetic acid mixture, catalyzed by sodium acetate, to form the thiazolidinone core .
  • Step 3: Purification via recrystallization from DMF-ethanol to isolate the Z-isomer. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?

Answer:

  • NOESY NMR: Correlate protons on the benzylidene aromatic ring with the thiazolidinone methyl group to confirm spatial proximity unique to the Z-isomer .
  • X-ray crystallography: Resolve the crystal structure to unambiguously assign the stereochemistry (e.g., as demonstrated for analogous compounds in Acta Crystallographica Section E) .

Q. Advanced: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • Oxidative stability: Expose the compound to H₂O₂ or cytochrome P450 enzymes and monitor degradation via LC-MS. The 4-oxo and sulfanylidene groups are prone to oxidation, forming sulfone or quinone derivatives .
  • pH-dependent stability: Conduct kinetic studies in buffers (pH 1–10) at 37°C. The carboxylic acid moiety may undergo hydrolysis in alkaline conditions, requiring stabilization via ester prodrug formulations .
  • Light sensitivity: Store lyophilized samples in amber vials under argon to prevent photodegradation of the conjugated benzylidene system .

Q. Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies?

Answer:

  • Variation of substituents: Synthesize analogs with modified methoxy/hydroxy groups on the phenyl ring or alkyl chains on the butanoic acid moiety to evaluate hydrophobic/hydrophilic balance .
  • Bioisosteric replacement: Substitute the sulfanylidene group with carbonyl or imino groups to assess impact on target binding .
  • Computational docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like PPAR-γ or antioxidant enzymes, followed by in vitro validation .

Q. Data Contradiction: How to resolve discrepancies in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Answer:

  • Purity verification: Reanalyze compounds via HPLC-MS to rule out impurities or degradation products .
  • Assay conditions: Standardize protocols (e.g., DPPH radical scavenging vs. SOD mimicry assays) and control for pH, solvent (DMSO concentration ≤0.1%), and redox-active metal ions .
  • Stereochemical integrity: Confirm Z/E isomer ratio via chiral HPLC; unintended isomerization during storage can alter activity .

Q. Advanced: What mechanistic studies elucidate its potential as an antimicrobial agent?

Answer:

  • Membrane disruption assays: Use fluorescence microscopy with propidium iodide to test bacterial membrane permeability after treatment .
  • Enzyme inhibition: Screen against bacterial dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase via spectrophotometric assays .
  • Resistance profiling: Perform serial passage experiments under sub-MIC conditions to assess resistance development .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • FT-IR: Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • High-resolution mass spectrometry (HR-MS): Confirm molecular formula (C₁₆H₁₇NO₄S₂, [M+H]⁺ = 352.0432) .
  • ¹H/¹³C NMR: Assign peaks for the thiazolidinone ring (δ 4.3–4.5 ppm for CH₂), benzylidene protons (δ 7.2–7.8 ppm), and carboxylic acid (δ 12.1 ppm) .

Q. Advanced: How to optimize solubility for in vivo studies?

Answer:

  • Salt formation: React the carboxylic acid with sodium bicarbonate to improve aqueous solubility .
  • Nanoparticle encapsulation: Use PLGA or liposomal carriers to enhance bioavailability while protecting the labile thiazolidinone core .
  • Co-solvent systems: Test PEG 400/water or cyclodextrin-based solutions for parenteral administration .

Q. Data Contradiction: Conflicting reports on cytotoxicity—how to address this?

Answer:

  • Cell line specificity: Compare activity across multiple lines (e.g., HEK-293 vs. HepG2) to identify tissue-selective toxicity .
  • Reactive oxygen species (ROS) modulation: Measure intracellular ROS via DCFH-DA assay; pro-oxidant effects may explain variability .
  • Apoptosis markers: Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to differentiate mechanisms .

Q. Advanced: What computational tools predict metabolite formation?

Answer:

  • CYP450 metabolism prediction: Use StarDrop or MetaPrint2D to identify likely oxidation sites (e.g., demethylation of methoxy groups) .
  • In silico toxicity screening: Employ Derek Nexus to flag potential hepatotoxic or genotoxic metabolites .

Eigenschaften

IUPAC Name

2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S2/c1-8(2)13(16(21)22)18-15(20)12(26-17(18)25)7-9-5-10(23-3)14(19)11(6-9)24-4/h5-8,13,19H,1-4H3,(H,21,22)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMMKPSIDCKDHT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.